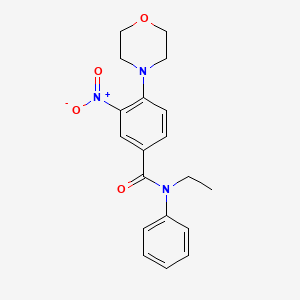![molecular formula C15H18FN5O2 B4139190 2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}propyl)benzamide](/img/structure/B4139190.png)
2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}propyl)benzamide
描述
2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}propyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as F-PEG-FPA or F-18 FPA and is a derivative of benzamide.
作用机制
The mechanism of action of F-PEG-FPA is not fully understood. However, studies have shown that F-PEG-FPA targets specific receptors on cancer cells and inhibits their growth. F-PEG-FPA has also been shown to bind to specific proteins in the brain, which could be useful in the imaging of neuroinflammation.
Biochemical and Physiological Effects:
F-PEG-FPA has been shown to have low toxicity and minimal side effects in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of F-PEG-FPA.
实验室实验的优点和局限性
One of the main advantages of F-PEG-FPA is its potential as a PET imaging agent for cancer and neuroinflammation. F-PEG-FPA also has potential as a therapeutic agent for cancer. However, one of the limitations of F-PEG-FPA is its complexity in synthesis, which may limit its widespread use.
未来方向
There are several future directions for the research and development of F-PEG-FPA. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the further study of the mechanism of action of F-PEG-FPA to fully understand its potential as a therapeutic agent for cancer and imaging agent for neuroinflammation. Additionally, exploring the potential applications of F-PEG-FPA in other scientific research fields, such as infectious diseases, could lead to new discoveries and advancements.
科学研究应用
F-PEG-FPA has potential applications in various scientific research fields, including cancer imaging and therapy, neurology, and infectious diseases. In cancer imaging, F-PEG-FPA can be used as a positron emission tomography (PET) imaging agent to detect tumors. F-PEG-FPA has also been studied as a potential therapeutic agent for cancer due to its ability to inhibit the growth of cancer cells. In neurology, F-PEG-FPA has been studied as a potential imaging agent for detecting neuroinflammation in Alzheimer's disease. In infectious diseases, F-PEG-FPA has been studied as a potential imaging agent for detecting bacterial infections.
属性
IUPAC Name |
2-fluoro-N-[3-oxo-3-[2-(1,2,4-triazol-1-yl)propylamino]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c1-11(21-10-17-9-20-21)8-19-14(22)6-7-18-15(23)12-4-2-3-5-13(12)16/h2-5,9-11H,6-8H2,1H3,(H,18,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSBNERWWYXYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCNC(=O)C1=CC=CC=C1F)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}propyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4139107.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4139109.png)
![3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4139110.png)
![10-(1,3-benzodioxol-5-yl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4139115.png)
![[4-bromo-2-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetic acid](/img/structure/B4139124.png)
![ethyl 2-[4-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-chloro-2-methoxyphenoxy]propanoate](/img/structure/B4139132.png)
![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4139156.png)

![4,6-dimethyl-2-[({4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]pyrimidine](/img/structure/B4139172.png)

![N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4139187.png)
![2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4139191.png)
![5-acetyl-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4139193.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4139204.png)